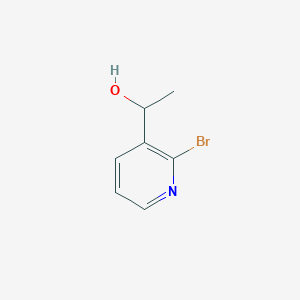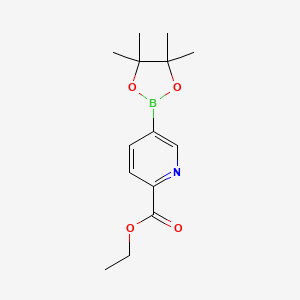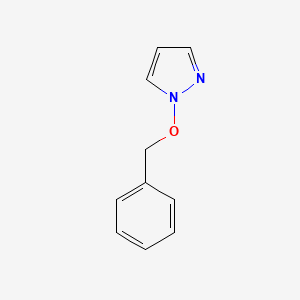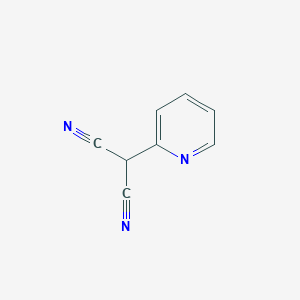
1-(2-Bromopyridin-3-yl)ethanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “1-(2-Bromopyridin-3-yl)ethanol” is C7H8BrNO, and its molecular weight is 202.05 . The InChI code for this compound is 1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 .Physical And Chemical Properties Analysis
“1-(2-Bromopyridin-3-yl)ethanol” is a yellow oily liquid .Wissenschaftliche Forschungsanwendungen
Type II Diabetes Mellitus Treatment
Compounds derived from 1-(2-Bromopyridin-3-yl)ethanol have been studied for their potential in treating Type II diabetes mellitus. Researchers have synthesized novel pyrimidine-based thiourea compounds that exhibit inhibitory activity against α-glucosidase, an enzyme crucial for managing diabetes .
Chiral Pyridyl Alcohol Synthesis
This compound is utilized in the synthesis of optically active pyridyl alcohols. These alcohols are important in various chemical syntheses and can be produced with high enantiomeric excesses, which is vital for the pharmaceutical industry.
Metal Ion Chemosensor Development
A structurally related compound has been used as a chemosensor for metal ions like Eu3+. The ability to detect such ions with specificity is crucial in environmental monitoring and medical diagnostics.
Asymmetric Acylation in Chemoenzymatic Synthesis
1-(2-Bromopyridin-3-yl)ethanol plays a role in chemoenzymatic synthesis processes, particularly in lipase-catalyzed asymmetric acylation. This method is key for producing enantiomerically pure compounds, which are essential in creating drugs with fewer side effects.
Pyridylcarbene Intermediate Formation
The compound is involved in forming pyridylcarbene intermediates through thermal decomposition. These intermediates are useful in various organic synthesis reactions.
Synthesis of Small Organic Molecules
It serves as a precursor in the synthesis of small organic molecules that can be used for the potential treatment of diseases like diabetes mellitus, showcasing its versatility in medicinal chemistry .
Pharmacophore for Drug Discovery
The pyridine pyrimidine pharmacophore, which includes 1-(2-Bromopyridin-3-yl)ethanol, is significant in drug discovery. It has been used to create compounds with a wide range of biological activities, including antibacterial and antitumor effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-bromopyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTIQQANTYJKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromopyridin-3-yl)ethanol | |
CAS RN |
84199-57-5 | |
| Record name | 2-Bromo-3-(1-hydroxyethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)


![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)




![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)


![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)
